molecular formula C12H17NO B15322926 3-Phenethylpyrrolidin-3-ol CAS No. 917505-34-1

3-Phenethylpyrrolidin-3-ol

Cat. No.: B15322926
CAS No.: 917505-34-1
M. Wt: 191.27 g/mol
InChI Key: DFHDOMYHCDJPMU-UHFFFAOYSA-N
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Description

3-Phenethylpyrrolidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is a derivative of pyrrolidin-3-ol with a phenethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenethylpyrrolidin-3-ol typically involves the reaction of phenethylamine with a suitable pyrrolidin-3-ol derivative under controlled conditions. One common method is the reductive amination of phenethylamine with pyrrolidin-3-ol in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Phenethylpyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can yield phenethylpyrrolidin-3-one.

  • Reduction: Reduction reactions can produce various reduced derivatives of the compound.

  • Substitution: Substitution reactions can lead to the formation of alkylated derivatives.

Scientific Research Applications

3-Phenethylpyrrolidin-3-ol has found applications in various scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on neurotransmitter systems.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Phenethylpyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

3-Phenethylpyrrolidin-3-ol is structurally similar to other compounds such as phenethylamine and pyrrolidin-3-ol. its unique combination of functional groups gives it distinct properties and potential applications. Other similar compounds include:

  • Phenethylamine: A simpler structure lacking the pyrrolidin-3-ol moiety.

  • Pyrrolidin-3-ol: A core structure without the phenethyl group.

  • N-Phenethylpiperidine: A related compound with a piperidine ring instead of pyrrolidin-3-ol.

Properties

CAS No.

917505-34-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(2-phenylethyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO/c14-12(8-9-13-10-12)7-6-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2

InChI Key

DFHDOMYHCDJPMU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CCC2=CC=CC=C2)O

Origin of Product

United States

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